Cas no 2228883-53-0 (2-(4,5-dibromofuran-2-yl)acetic acid)

2-(4,5-Dibromofuran-2-yl)acetic acid is a brominated furan derivative with significant utility in synthetic organic chemistry. Its key advantages include its role as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The dibromo substitution on the furan ring enhances reactivity, facilitating selective functionalization and cross-coupling reactions. The acetic acid moiety further enables derivatization, making it valuable for carboxylation or esterification processes. This compound is particularly useful in medicinal chemistry for constructing complex molecular scaffolds. Its stability under standard conditions and well-defined reactivity profile contribute to its reliability in multistep syntheses. High purity grades are available for precision applications.
2-(4,5-dibromofuran-2-yl)acetic acid structure
2228883-53-0 structure
Product name:2-(4,5-dibromofuran-2-yl)acetic acid
CAS No:2228883-53-0
MF:C6H4Br2O3
Molecular Weight:283.902160644531
CID:6093658
PubChem ID:165685507

2-(4,5-dibromofuran-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4,5-dibromofuran-2-yl)acetic acid
    • EN300-1921492
    • 2228883-53-0
    • インチ: 1S/C6H4Br2O3/c7-4-1-3(2-5(9)10)11-6(4)8/h1H,2H2,(H,9,10)
    • InChIKey: WGIOOKCBJBCZPE-UHFFFAOYSA-N
    • SMILES: BrC1=C(OC(=C1)CC(=O)O)Br

計算された属性

  • 精确分子量: 283.85067g/mol
  • 同位素质量: 281.85272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 162
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 50.4Ų

2-(4,5-dibromofuran-2-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1921492-2.5g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
2.5g
$2127.0 2023-09-17
Enamine
EN300-1921492-10g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
10g
$4667.0 2023-09-17
Enamine
EN300-1921492-0.5g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
0.5g
$1043.0 2023-09-17
Enamine
EN300-1921492-5.0g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
5g
$3147.0 2023-06-01
Enamine
EN300-1921492-1.0g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
1g
$1086.0 2023-06-01
Enamine
EN300-1921492-0.05g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
0.05g
$912.0 2023-09-17
Enamine
EN300-1921492-0.1g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
0.1g
$956.0 2023-09-17
Enamine
EN300-1921492-0.25g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
0.25g
$999.0 2023-09-17
Enamine
EN300-1921492-10.0g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
10g
$4667.0 2023-06-01
Enamine
EN300-1921492-1g
2-(4,5-dibromofuran-2-yl)acetic acid
2228883-53-0
1g
$1086.0 2023-09-17

2-(4,5-dibromofuran-2-yl)acetic acid 関連文献

2-(4,5-dibromofuran-2-yl)acetic acidに関する追加情報

Introduction to 2-(4,5-dibromofuran-2-yl)acetic acid (CAS No: 2228883-53-0)

2-(4,5-dibromofuran-2-yl)acetic acid, with the chemical formula C₅H₂Br₂O₃, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of brominated furan derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of two bromine atoms at the 4 and 5 positions of the furan ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 2228883-53-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other substances with similar structures. The molecular weight of 279.94 g/mol and its high degree of bromination contribute to its distinct chemical properties, which are crucial for its role in various synthetic pathways.

In recent years, there has been a growing interest infuran-based compounds due to their structural versatility and biological efficacy. Specifically, derivatives of furan have been explored for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Thebromine substituents in 2-(4,5-dibromofuran-2-yl)acetic acid play a pivotal role in modulating the compound's reactivity, allowing for selective functionalization at multiple sites. This characteristic makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of2-(4,5-dibromofuran-2-yl)acetic acid is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structure to create inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in generating compounds that exhibit inhibitory activity against certain kinases involved in cancer progression. Thebromine atoms provide handles for further chemical modification, enabling the introduction of additional functional groups that can enhance binding affinity or metabolic stability.

The has been particularly keen on exploring brominated furans due to their reported efficacy in preclinical models. The of these compounds often contributes to their ability to interact with biological targets in unique ways. For example, derivatives offuran-2-carboxylic acid have shown promise in treating inflammatory diseases by modulating cytokine production. The introduction of bromine atoms further refines these interactions, potentially leading to more potent and selective drug candidates.

In addition to its pharmaceutical applications, 2-(4,5-dibromofuran-2-yl)acetic acid has found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable intermediate in the synthesis of polymers and specialty chemicals. Researchers have also explored its use in developing novel pesticides and herbicides, where its structural features contribute to enhanced bioactivity against target pests.

The typically involves multi-step organic reactions starting from commercially available furan derivatives. The key steps often include bromination followed by carboxylation at the 2-position of the furan ring. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on a larger scale for research purposes.

In academic research, this compound has been employed as a scaffold for designing molecules with specific biological functions. For instance, modifications at the carboxylic acid group have allowed researchers to explore its role as an antagonist or agonist for certain receptors or enzymes. The versatility ofbrominated furans as starting materials continues to drive innovation in drug discovery programs worldwide.

The of derivatives derived from2-(4,5-dibromofuran-2-yl)acetic acid are also areas of active investigation. Understanding how these compounds are metabolized and excreted is crucial for optimizing their therapeutic potential. Preclinical studies have begun to unravel the metabolic pathways involved, providing insights into how structural modifications can influence bioavailability and duration of action.

In conclusion,CAS No: 2228883-53-0 represents a significant compound in modern chemical synthesis and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for brominated furans,the importance of intermediates like 2-(4,5-dibromofuran-2-yl)acetic acid is likely to grow, driving further innovation in both academic and industrial settings.

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